molecular formula C28H48N2O7Si2 B8262525 (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one

(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one

Cat. No. B8262525
M. Wt: 580.9 g/mol
InChI Key: IUVUOBISHKAUDN-NRFANRHFSA-N
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Description

(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one is a useful research compound. Its molecular formula is C28H48N2O7Si2 and its molecular weight is 580.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Nucleosides and Nucleotides

Yoshimura et al. (1988) describe the synthesis of methanocytidine and methanouridine nucleosides, highlighting the use of tert-butyldimethylsilyl protecting groups in the creation of ribose derivatives. This process illustrates the utility of (S)-5-(((tert-butyldimethylsilyl)oxy)methyl) structures in nucleoside chemistry (Yoshimura, Sano, Matsuda, & Ueda, 1988).

2. Indole Synthesis

Kondo, Kojima, and Sakamoto (1997) utilized tert-butyldimethylsilyl and triisopropylsilyl groups in the synthesis of indoles with oxygen-bearing substituents. Their method demonstrates the relevance of these silyl groups in complex organic synthesis (Kondo, Kojima, & Sakamoto, 1997).

3. Preparation of N-Acetylglucosaminidase Inhibitors

Schumacher-Wandersleb, Petersen, and Peter (1994) detail the creation of an N-Acetylglucosaminidase inhibitor using tert-butyldimethylsilyl groups. This inhibitor is synthesized from methyl α-D-Mannopyranoside, showing the application of these silyl groups in medicinal chemistry (Schumacher-Wandersleb, Petersen, & Peter, 1994).

4. Isomerization in Ribonucleosides

Research by Olgivie and Entwistle (1981) explores the isomerization of tert-butyldimethylsilyl protecting groups in ribonucleosides, highlighting the behavior of these groups in various solvents and their impact on nucleoside stability (Olgivie & Entwistle, 1981).

5. Synthesis of Cryptophycin-24

Eggen et al. (2000) report the synthesis of cryptophycin-24, a component of cryptophycins, using tert-butyldimethylsilyl groups. This research underscores the significance of these silyl groups in the synthesis of complex natural products (Eggen, Mossman, Buck, Nair, Bhat, Ali, Reiff, Boge, & Georg, 2000).

properties

IUPAC Name

(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoyl]pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O7Si2/c1-18(2)39(19(3)4,20(5)6)37-26-15-24(30(33)34)23(14-25(26)35-10)27(32)29-16-22(31)13-21(29)17-36-38(11,12)28(7,8)9/h14-15,18-21H,13,16-17H2,1-12H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVUOBISHKAUDN-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)CC2CO[Si](C)(C)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)C[C@H]2CO[Si](C)(C)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one
Reactant of Route 2
(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one
Reactant of Route 3
(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one
Reactant of Route 4
Reactant of Route 4
(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one
Reactant of Route 5
Reactant of Route 5
(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one
Reactant of Route 6
(S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-3-one

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